1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate
Overview
Description
1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Acetamidophenoxy Group: This step involves the reaction of the isoindole derivative with 4-acetamidophenol under suitable conditions to form the acetamidophenoxy group.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be useful in the development of new materials with specific mechanical or electronic characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde oxime: This compound shares a similar core structure but differs in the functional groups attached.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxaldehyde oxime: Another related compound with variations in the substituents.
Uniqueness
1,3-Dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8/c1-14(29)27-17-4-6-19(7-5-17)36-20-8-9-21-22(13-20)24(31)28(23(21)30)18-11-15(25(32)34-2)10-16(12-18)26(33)35-3/h4-13H,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVWGMSOLFVCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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